Cas no 2228744-51-0 (1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol structure
2228744-51-0 structure
商品名:1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
CAS番号:2228744-51-0
MF:C10H9ClO3
メガワット:212.629662275314
CID:6221110
PubChem ID:165966602

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
    • EN300-1988442
    • 2228744-51-0
    • インチ: 1S/C10H9ClO3/c11-7-3-6(10(12)1-2-10)4-8-9(7)14-5-13-8/h3-4,12H,1-2,5H2
    • InChIKey: JCKPAHJQVBCSQU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C(=CC(=C1)C1(CC1)O)OCO2

計算された属性

  • せいみつぶんしりょう: 212.0240218g/mol
  • どういたいしつりょう: 212.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.7Ų

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1988442-0.1g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
0.1g
$867.0 2023-09-16
Enamine
EN300-1988442-0.5g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
0.5g
$946.0 2023-09-16
Enamine
EN300-1988442-0.25g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
0.25g
$906.0 2023-09-16
Enamine
EN300-1988442-5.0g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
5g
$2858.0 2023-05-23
Enamine
EN300-1988442-5g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
5g
$2858.0 2023-09-16
Enamine
EN300-1988442-10g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
10g
$4236.0 2023-09-16
Enamine
EN300-1988442-1g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
1g
$986.0 2023-09-16
Enamine
EN300-1988442-10.0g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
10g
$4236.0 2023-05-23
Enamine
EN300-1988442-0.05g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
0.05g
$827.0 2023-09-16
Enamine
EN300-1988442-1.0g
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol
2228744-51-0
1g
$986.0 2023-05-23

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol 関連文献

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-olに関する追加情報

Introduction to 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol (CAS No: 2228744-51-0)

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228744-51-0, belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of intense study for potential applications in drug development. The unique combination of a cyclopropane ring and a dioxaindan moiety, coupled with the presence of a chloro substituent, imparts distinct chemical reactivity and biological activity that are being explored in contemporary research.

The structural framework of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol consists of a cyclopropanol group linked to a 7-chloro-substituted 1,3-dioxaindan ring. The cyclopropane ring is known for its high ring strain, which can be leveraged to enhance the reactivity of the molecule in various chemical transformations. This characteristic makes it a valuable scaffold for designing novel compounds with enhanced binding affinity and selectivity. The dioxaindan moiety, on the other hand, introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, further modulating the biological activity of the compound.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol. Initial studies have suggested that this compound may exhibit promising properties as an intermediate in the synthesis of more complex pharmacophores. The presence of the chloro group provides a handle for further functionalization through nucleophilic substitution reactions, allowing chemists to tailor the molecule for specific biological targets. Additionally, the cyclopropane ring can serve as a rigid scaffold that enhances the metabolic stability and bioavailability of derived drug candidates.

One of the most compelling aspects of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol is its potential role in developing novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary computational studies have indicated that this compound may possess inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These findings are particularly intriguing given the increasing recognition of these pathways as key factors in various chronic diseases.

The synthesis of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been instrumental in overcoming synthetic hurdles and enabling access to structurally diverse derivatives. These advancements are crucial for expanding the chemical space available for drug discovery and optimizing lead compounds for clinical development.

Recent breakthroughs in medicinal chemistry have highlighted the importance of structure-based drug design approaches. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising candidates like 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol that exhibit optimal pharmacokinetic properties. The integration of machine learning algorithms has further accelerated this process by predicting molecular properties and optimizing synthetic routes with unprecedented precision. Such innovations are transforming the drug discovery landscape and paving the way for more efficient development of novel therapeutics.

The potential applications of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring new modalities such as peptidomimetics and protein-protein interaction inhibitors. These emerging fields are critical for addressing complex diseases that require targeted intervention at multiple levels. By serving as a versatile scaffold, this compound offers a platform for designing innovative therapeutics that can modulate disease pathways with high specificity and efficacy.

In conclusion, 1-(7-chloro - 1 , 3 - dioxaindan - 5 - yl ) cyc lo pro pan - 1 - ol ( CAS No : 2228744 - 51 - 0 ) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug discovery and development . Its unique structural features , coupled with promising preclinical data , position it as a valuable asset in the quest to develop novel therapeutic agents . As research continues to uncover new applications and synthetic strategies , this compound is poised to play an increasingly important role in addressing unmet medical needs .

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